1-(3-Butenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-but-3-enylpiperidine |
InChI |
InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h2H,1,3-9H2 |
InChI Key |
FHQXYXLCCMNTJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCCCC1 |
Origin of Product |
United States |
Reactivity and Transformations of 1 3 Butenyl Piperidine and Its Core Structure
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a site for various functionalization reactions. These transformations are fundamental in modifying the compound's physical and biological properties.
Quaternization to Piperidinium (B107235) Salts
The tertiary amine of 1-(3-butenyl)piperidine readily reacts with alkyl halides in a process known as quaternization. This SN2 reaction results in the formation of quaternary ammonium (B1175870) salts, known as piperidinium salts. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide ion.
The general scheme for this reaction is as follows:
Where R is an alkyl group and X is a halogen (e.g., I, Br, Cl). The rate and success of the quaternization are influenced by the nature of the alkyl halide and the reaction conditions, such as solvent and temperature. While specific studies on the quaternization of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for tertiary amines.
N-Functionalization and Derivatization
Beyond simple alkylation, the nitrogen atom can be acylated or otherwise derivatized to introduce a variety of functional groups.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpiperidines. This transformation is crucial for introducing carbonyl functionalities and for the synthesis of amide-containing structures.
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides provides N-sulfonylpiperidines, which are important in medicinal chemistry and as protecting groups.
These N-functionalization reactions are standard procedures in organic synthesis, although specific examples detailing the derivatization of this compound are not readily found in comprehensive databases.
Chemical Transformations of the Butenyl Moiety
The terminal double bond of the butenyl side chain offers a rich platform for a variety of addition and transformation reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Olefin Functionalization Reactions
The butenyl group's double bond can undergo several classic olefin functionalization reactions.
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of the terminal alkene. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃•THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield 4-(piperidin-1-yl)butan-1-ol.
Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, forming 1-( (oxiran-2-yl)ethyl)piperidine. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.
Dihydroxylation: The butenyl group can be converted into a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding 4-(piperidin-1-yl)butane-1,2-diol.
While these are standard and predictable reactions for terminal alkenes, specific documented examples for this compound are scarce.
Metathesis Reactions
Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds.
Ring-Closing Metathesis (RCM): For RCM to occur, a second double bond needs to be introduced into the molecule, for instance, by N-allylation of the piperidine ring. The resulting N-allyl-1-(3-butenyl)piperidine could then undergo RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a bicyclic nitrogen-containing ring system.
Cross-Metathesis (CM): this compound can react with other terminal alkenes in the presence of a metathesis catalyst to yield new, longer-chain alkenes. The outcome of this reaction depends on the nature of the cross-partner and the reaction conditions.
Carbon-Carbon Bond Forming Reactions
The butenyl moiety can also participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, significantly increasing molecular complexity.
Heck Reaction: The terminal alkene of this compound could potentially be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This would lead to the formation of a substituted alkene, where the aryl or vinyl group is attached to the butenyl chain.
Suzuki Coupling: To participate in a Suzuki coupling, the butenyl group would first need to be functionalized to introduce a boronic acid or boronate ester. This could be achieved through a hydroboration step. The resulting organoborane could then be coupled with an aryl or vinyl halide under palladium catalysis.
The application of these powerful C-C bond-forming reactions to this compound provides a hypothetical pathway to a wide range of complex piperidine derivatives, though specific examples are not prevalent in the surveyed literature.
Organometallic Coupling Reactions (e.g., Grignard, Organocuprates)
Organometallic reagents, such as Grignard reagents and organocuprates, are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions would typically involve the transformation of the terminal alkene of the butenyl group.
However, a comprehensive review of the scientific literature did not yield specific examples of Grignard or organocuprate coupling reactions being performed directly on this compound to functionalize the butenyl side chain. While the synthesis of piperidine derivatives often employs organometallic reagents, and the reactions of Grignard reagents like 3-butenylmagnesium bromide with other substrates are documented, their direct application to modify the butenyl moiety of this compound is not described in the available research.
General principles of organometallic chemistry suggest that the nitrogen atom in the piperidine ring could potentially coordinate with the metal center of a Grignard or organocuprate reagent, which might influence the reactivity of the butenyl group. Nevertheless, without specific experimental data, any discussion on potential reaction pathways or outcomes would be purely speculative.
Radical Cross-Coupling Reactions
Radical cross-coupling reactions have emerged as a versatile method for the formation of C-C and C-heteroatom bonds. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The butenyl group in this compound presents a potential site for such transformations.
Despite the broad utility of radical cross-coupling in modern synthetic chemistry, including the functionalization of piperidine scaffolds, specific examples involving this compound as the starting material for a radical cross-coupling reaction on the butenyl chain are not reported in the scientific literature. Research in this area tends to focus on the synthesis of the piperidine ring itself via radical cyclization of acyclic precursors or the functionalization of the saturated piperidine core through C-H activation. chemistryviews.org The transformation of an existing N-alkenyl substituent, such as the butenyl group in this compound, via intermolecular radical cross-coupling remains an underexplored area of research.
Mechanistic Investigations in 1 3 Butenyl Piperidine Chemistry
Elucidation of Reaction Pathways and Transition States
The primary reaction pathway investigated for 1-(3-butenyl)piperidine is its intramolecular cyclization to form indolizidine, a saturated bicyclic amine. This transformation is typically catalyzed by early transition metals (like lanthanides, zirconium), alkaline earth metals, or other organometallic complexes. libretexts.org The generally accepted mechanism for this hydroamination/cyclization proceeds through several key steps. acs.org
The reaction is initiated by the protonolysis of a metal-ligand bond (e.g., metal-alkyl or metal-amide) on the precatalyst by the amine of this compound. This step generates the active catalyst, a metal-amido complex, and releases a neutral alkane or amine. The butenyl side chain of the substrate then coordinates to the metal center.
The crucial C-N bond-forming step is the intramolecular insertion of the coordinated alkene into the metal-nitrogen bond. libretexts.org This occurs via a highly organized, four-membered cyclic transition state. acs.org Computational studies on analogous aminoalkene cyclizations using Density Functional Theory (DFT) have been instrumental in characterizing these transition states. rsc.orge3s-conferences.org These calculations help determine the activation energies and geometries, revealing the energetic feasibility of the pathway. e3s-conferences.orgsciforum.net For this compound, this insertion step leads to the formation of a metallacyclic intermediate.
The final step is the regeneration of the catalytically active species. This typically occurs via protonolysis of the newly formed metal-carbon bond by another molecule of the starting amine substrate. This releases the final indolizidine product and regenerates the metal-amido catalyst, allowing it to enter the next catalytic cycle. libretexts.org
| Step | Description | Key Intermediates / States |
| 1. Catalyst Activation | The amine substrate reacts with the precatalyst (e.g., Ln-N(SiMe₃)₂) to form the active metal-amido species. | Metal-Amido Complex |
| 2. Alkene Coordination | The pendant butenyl group of the substrate coordinates to the metal center of the active catalyst. | Coordinated Metal-Amido Complex |
| 3. C-N Bond Formation | Intramolecular insertion of the alkene into the M-N bond occurs. | Four-membered Cyclic Transition State |
| 4. Intermediate Formation | A stable metallacyclic alkyl intermediate is formed. | Metallacyclic Intermediate |
| 5. Catalyst Regeneration | The metallacycle is protonated by another substrate molecule, releasing the product and regenerating the active catalyst. | Indolizidine Product |
Catalytic Cycle Analysis and Catalyst Deactivation Pathways
The efficiency of the cyclization of this compound is governed by the stability and turnover frequency of the catalyst. Analyzing the catalytic cycle provides insight into potential bottlenecks and deactivation pathways.
Catalytic Cycle: The catalytic cycle for the intramolecular hydroamination of this compound, catalyzed by a generic metal complex (M-X), can be summarized as follows:
Amine Exchange/Activation: The cycle begins with the reaction of the catalyst precursor M-X with the substrate, this compound (Sub-NH), to form the active metal-amido species (Sub-N-M) and HX.
Intramolecular Insertion: The tethered butenyl group inserts into the M-N bond, forming a bicyclic metal-alkyl intermediate. This is often the turnover-limiting step of the cycle. rsc.org
Protonolysis: A new molecule of the substrate amine protonates the metal-alkyl intermediate, releasing the cyclized product (indolizidine) and regenerating the active metal-amido catalyst (Sub-N-M). researchgate.net
Dimerization: Catalytically active monomeric species can form inactive dimers or higher aggregates, reducing the concentration of the active catalyst.
Irreversible Substrate/Product Inhibition: The product, indolizidine, or the substrate itself can sometimes coordinate too strongly to the metal center, preventing further catalytic turnovers.
Dehydrogenative Coupling: In systems using certain silazide catalysts, such as those based on Ae-[N(SiMe₂H)₂], an irreversible deactivation can occur through the dehydrogenative coupling of the amine substrate and the hydrosilane moieties of the ligand. nih.gov This forms a new, inactive species and halts the primary catalytic cycle.
Thermal Degradation: Many of these reactions are run at elevated temperatures, which can lead to the thermal degradation of the catalyst, especially for less robust organometallic complexes. youtube.com This can involve ligand dissociation or structural rearrangement into an inactive form. youtube.com
| Deactivation Pathway | Description | Consequence |
| Dimerization | Active catalyst monomers aggregate to form inactive dimers or oligomers. | Reduced concentration of active catalyst. |
| Inhibition | Product or substrate binds too strongly to the metal center. | Blocks active site for new substrate molecules. |
| Dehydrogenative Coupling | Irreversible side reaction between the amine and specific catalyst ligands (e.g., hydrosilazides). nih.gov | Forms a new, catalytically inactive complex. |
| Thermal Degradation | High temperatures cause the catalyst structure to break down. youtube.com | Loss of active sites and catalytic activity. |
Origins of Regioselectivity and Stereoselectivity
In the cyclization of this compound, selectivity is a critical aspect, determining the structure of the final product. Regioselectivity addresses which of the two possible ring systems is formed, while stereoselectivity concerns the three-dimensional arrangement of the resulting bicyclic structure.
Regioselectivity: The intramolecular hydroamination of this compound can, in principle, proceed via two distinct regiochemical pathways:
5-exo-trig cyclization: The nitrogen attacks the terminal carbon of the double bond, leading to the formation of a five-membered ring fused to the original piperidine (B6355638) ring. This results in the indolizidine skeleton.
6-endo-trig cyclization: The nitrogen attacks the internal carbon of the double bond, leading to the formation of a six-membered ring fused to the piperidine. This results in the quinolizidine (B1214090) skeleton.
For catalyzed intramolecular hydroamination reactions, the 5-exo pathway is overwhelmingly favored. This preference is rooted in the kinetics of the ring-closing step. The transition state for the 5-exo-trig cyclization has a more favorable geometry with less ring strain compared to the transition state for the 6-endo-trig pathway. According to Baldwin's rules for ring closure, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations for trigonal carbons. This kinetic control ensures that the indolizidine product is formed almost exclusively.
Stereoselectivity: The formation of the indolizidine skeleton from this compound creates a new stereocenter at the bridgehead carbon. In the absence of a chiral influence, a racemic mixture of the two possible enantiomers would be produced. However, significant stereoselectivity can be achieved through the use of chiral catalysts.
The origin of stereoselectivity lies in the interaction between the substrate and the chiral environment of the catalyst during the key C-N bond-forming transition state. A chiral ligand scaffold creates a diastereomeric relationship between the two transition states leading to the (R) and (S) products. One of these transition states will be energetically lower due to more favorable steric and electronic interactions, leading to the preferential formation of one enantiomer of the indolizidine product. The development of asymmetric hydroamination has been a major focus, with catalysts based on chiral ligands enabling the synthesis of enantioenriched piperidine-containing structures. scispace.com
Fragmentation Mechanisms in Mass Spectrometry of Butenylpiperidine Derivatives
Mass spectrometry is a primary tool for the structural characterization of this compound and its derivatives. Under electron ionization (EI), the molecule undergoes predictable fragmentation, providing a characteristic fingerprint that confirms its structure. libretexts.org
The molecular ion ([M]⁺˙) of this compound is formed by the removal of an electron, typically from the non-bonding lone pair on the nitrogen atom, as this is the lowest energy ionization site. miamioh.edu The resulting radical cation is prone to fragmentation through several key pathways.
The most dominant fragmentation mechanism for N-alkyl amines is alpha-cleavage . libretexts.org This involves the homolytic cleavage of the bond between the nitrogen and the alpha-carbon of the alkyl substituent. For this compound, this results in the loss of a butenyl radical (•C₄H₇) and the formation of a highly stable, resonance-stabilized N-methylenepiperidinium cation at a mass-to-charge ratio (m/z) of 98. This fragment is often the base peak in the spectrum.
A second common fragmentation pathway for piperidine derivatives involves ring cleavage. nih.gov This can be initiated by an alpha-cleavage of a C-C bond within the piperidine ring itself. For example, cleavage of the C2-C3 bond can lead to the formation of an acyclic radical cation, which can then undergo further fragmentation, leading to a series of smaller ions.
Other less prominent fragmentation pathways include:
Cleavage within the butenyl side chain, leading to the loss of smaller neutral fragments like ethylene (B1197577) (C₂H₄), resulting in ions at m/z 111.
Loss of a hydrogen radical from the molecular ion to form an [M-1]⁺ ion at m/z 138.
The fragmentation patterns of related piperidine alkaloids often show characteristic losses of side chains and water, providing a comparative basis for interpreting the spectra of synthetic derivatives like this compound. nih.govscielo.br
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 139 | [C₉H₁₇N]⁺˙ | Molecular Ion ([M]⁺˙) |
| 138 | [C₉H₁₆N]⁺ | Loss of H• from the molecular ion |
| 111 | [C₇H₁₃N]⁺˙ | Loss of ethylene (C₂H₄) from the butenyl chain |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage: Loss of butenyl radical (•C₄H₇) |
| 84 | [C₅H₁₀N]⁺ | Ring fragmentation products |
| 70 | [C₄H₈N]⁺ | Further ring fragmentation |
Advanced Analytical and Spectroscopic Characterization of 1 3 Butenyl Piperidine Compounds
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
A detailed analysis of the ¹H and ¹³C NMR spectra is not possible without experimental data. Theoretically, the ¹H NMR spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring, likely in the 1.4-2.5 ppm range, and distinct signals for the butenyl group, including vinylic protons between 4.9 and 5.9 ppm and allylic and alkyl protons at higher fields. The ¹³C NMR spectrum would similarly display unique signals for each carbon environment. 2D-NMR experiments like COSY and HSQC would be necessary to assign these proton and carbon signals unambiguously.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Specific fragmentation patterns for 1-(3-Butenyl)piperidine under various ionization techniques have not been documented.
Electron Ionization Mass Spectrometry (EI-MS)
While a definitive fragmentation pathway cannot be described, it is expected that EI-MS would produce a molecular ion peak (M⁺) and characteristic fragments resulting from the cleavage of the piperidine ring and the butenyl side chain.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that would likely produce a protonated molecule [M+H]⁺. MS/MS analysis of this ion would provide structural information through collision-induced dissociation, but the specific daughter ions are unknown.
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
DART-MS would allow for the rapid analysis of the compound with minimal sample preparation, likely yielding the protonated molecule [M+H]⁺. Its utility for this specific compound has not been reported.
Infrared (IR) Spectroscopy
An experimental IR spectrum is required to identify the characteristic vibrational frequencies. It is anticipated that the spectrum would feature C-H stretching and bending vibrations for the alkane and alkene portions of the molecule, a C=C stretching vibration for the double bond (typically around 1640 cm⁻¹), and C-N stretching vibrations associated with the piperidine ring.
Should experimental data for this compound become available in the future, a comprehensive and accurate article as outlined can be generated.
Theoretical and Computational Chemistry of 1 3 Butenyl Piperidine Systems
Quantum Chemical Calculations
No specific studies utilizing Density Functional Theory to analyze the electronic structure and reactivity descriptors of 1-(3-Butenyl)piperidine were found. Such a study would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets to calculate properties like HOMO-LUMO gap, Mulliken charges, and electrostatic potential maps.
Information regarding the use of Ab Initio methods for determining the molecular properties of this compound is not available in the reviewed literature. These methods, which are based on first principles, would provide highly accurate calculations of molecular geometry, vibrational frequencies, and other fundamental properties.
Molecular Modeling and Conformational Analysis
Specific conformational analysis of this compound using force field calculations, such as the Merck Molecular Force Field (MMFF), has not been reported in the available scientific literature. This type of analysis would be crucial for understanding the molecule's three-dimensional structure and the relative energies of its different conformers.
There are no available studies that have modeled the effects of different solvents on the properties of this compound using methods like the Polarizable Continuum Model (PCM). Such models are essential for understanding how the solvent environment influences the molecule's conformation, reactivity, and electronic properties.
Applications As Synthetic Intermediates and Precursors
Building Blocks for Complex Organic Molecules and Scaffolds
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, making it a critical scaffold in medicinal chemistry. nih.govresearchgate.net Compounds containing the piperidine nucleus are present in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov 1-(3-Butenyl)piperidine functions as a valuable building block by providing a pre-formed piperidine core that can be further elaborated using the reactivity of its butenyl side chain.
The terminal alkene on the four-carbon chain is amenable to a wide range of chemical transformations, allowing for the extension and functionalization of the molecule. This versatility enables its use in the assembly of complex natural products. For instance, the synthesis of piperidine alkaloids such as pelletierine (B1199966) and its analogues can be achieved through biomimetic approaches involving the addition of nucleophiles to piperideine-like structures, which can be conceptually linked to the cyclization of functionalized aminoalkenes. acs.org
Research has focused on developing efficient methods for creating polysubstituted piperidines, which are key components of many bioactive compounds. acs.orgrsc.org The butenyl group of this compound provides a handle for introducing substituents and building fused ring systems, making it an important precursor for generating libraries of complex piperidine-based molecules for drug discovery. The strategic functionalization of the alkene can lead to the formation of polycyclic alkaloids, where the piperidine ring constitutes a central part of the final structure.
Table 1: Synthetic Transformations of the Butenyl Group for Building Complex Scaffolds
| Reaction Type | Reagent/Catalyst Example | Resulting Structure/Intermediate | Application |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 4-(Piperidin-1-yl)butan-1-ol | Introduction of a primary alcohol for further functionalization into esters, ethers, or aldehydes. |
| Epoxidation | m-CPBA | 1-(2-(oxiran-2-yl)ethyl)piperidine | Formation of an epoxide for ring-opening reactions with various nucleophiles to build complexity. |
| Wacker Oxidation | PdCl2, CuCl2, O2 | 4-(Piperidin-1-yl)butan-2-one | Generation of a ketone for subsequent aldol (B89426), Grignard, or Wittig reactions. |
| Heck Coupling | Aryl halide, Pd catalyst | 1-(4-Arylbut-3-enyl)piperidine | Carbon-carbon bond formation to attach aryl groups, building complex alkaloid side chains. |
Precursors in Heterocyclic Synthesis beyond Piperidine
The strategic placement of the amine and the alkene in this compound makes it an ideal precursor for intramolecular cyclization reactions to form fused bicyclic and polycyclic heterocyclic systems, such as quinolizidines and indolizidines. nih.govnih.gov These scaffolds are the core structures of many biologically active alkaloids. nih.govfrontiersin.orgrsc.org
The biosynthesis of quinolizidine (B1214090) alkaloids, for example, proceeds through the cyclization of intermediates derived from lysine, such as cadaverine (B124047) and Δ¹-piperideine. nih.govresearchgate.net Synthetic strategies often mimic these pathways. An N-alkenyl derivative like this compound can undergo intramolecular reactions to form a second ring fused to the piperidine core. Various synthetic methods can be employed to achieve this transformation:
Acid-Catalyzed Cyclization (Aza-Prins type): In the presence of a Brønsted or Lewis acid, the alkene can be activated to attack an electrophilic species generated from the piperidine nitrogen (e.g., an iminium ion intermediate), leading to the formation of a quinolizidine ring system. The aza-Prins cyclization is a powerful, stereoselective method for preparing such azacycles. researchgate.net
Radical Cyclization: The butenyl chain can participate in radical-mediated cyclizations. nih.gov Treatment with a radical initiator can induce the formation of a carbon-centered radical that subsequently attacks an iminium ion or a related species, resulting in the formation of the bicyclic structure.
Transition-Metal-Catalyzed Cyclization: Palladium-catalyzed reactions, such as the aza-Heck reaction, can effectively form the quinolizidine skeleton. nih.gov In this process, an oxidative addition of a palladium catalyst to a suitably functionalized piperidine derivative is followed by migratory insertion of the alkene and subsequent reductive elimination.
These intramolecular cyclization strategies provide a direct route to important alkaloid cores that extend beyond the simple piperidine structure.
Table 2: Intramolecular Cyclization Strategies for Heterocyclic Synthesis
| Cyclization Strategy | Key Intermediate/Reactive Species | Resulting Heterocyclic Core |
|---|---|---|
| Acid-Catalyzed Iminium Ion Cyclization | N-Acyliminium ion or Iminium ion | Quinolizidine, Indolizidine |
| Radical Cyclization | Carbon-centered radical, N-centered radical | Quinolizidine, Indolizidine |
| Palladium-Catalyzed Heck Cyclization | Organopalladium intermediate | Quinolizidine, Indolizidine |
Catalytic Applications of Precursors
While this compound itself is not typically used as a catalyst, it serves as a valuable precursor for the synthesis of more complex molecules that can function as organocatalysts or as ligands for transition metal catalysis. The field of catalysis often relies on chiral amines and piperidine-derived structures to control the stereochemical outcome of reactions. nih.govresearchgate.netresearchgate.net
Precursors for Ligands in Transition Metal Catalysis: The butenyl side chain can be chemically modified to introduce additional donor atoms (e.g., phosphorus, oxygen, or sulfur), transforming the molecule into a bidentate or polydentate ligand. For example, hydroformylation of the alkene followed by reduction would yield an alcohol, which could be converted into a phosphine (B1218219) or ether. The resulting ligand could chelate to a transition metal center, using the piperidine nitrogen and the newly introduced donor atom. Such metal complexes are used in a wide range of catalytic transformations, including hydrogenation, cross-coupling, and polymerization. nih.govbohrium.comsemanticscholar.org The chiral environment that can be established around the piperidine ring is crucial for asymmetric catalysis.
Precursors for Organocatalysis: Substituted piperidines are effective organocatalysts for various transformations, including Mannich and Michael reactions. acs.orgacs.orgresearchgate.net The basicity and steric profile of the piperidine nitrogen are key to its catalytic activity. This compound can be used as a scaffold to build more sophisticated organocatalysts. The alkene provides a site for attaching other functional groups or for polymerization to create catalytically active materials. For instance, the alkene could be copolymerized with other monomers to incorporate the piperidine unit into a solid-supported catalyst, facilitating catalyst recovery and reuse.
Table 3: Potential Catalyst Structures Derived from this compound
| Catalyst Type | Synthetic Modification of Precursor | Potential Application |
|---|---|---|
| Ligand for Metal Complex | Hydroboration-oxidation to an alcohol, followed by conversion to a phosphine (e.g., -CH2-PPh2). | Asymmetric hydrogenation, Heck reaction. |
| Organocatalyst | Epoxidation of the alkene followed by ring-opening to install a chiral diol or amino alcohol moiety. | Asymmetric aldol or Michael addition reactions. |
| Solid-Supported Catalyst | Polymerization or grafting of the butenyl group onto a solid support (e.g., polystyrene). | Heterogeneous catalysis for improved recyclability. |
Historical Perspective and Future Directions in 1 3 Butenyl Piperidine Research
Evolution of Synthetic Strategies for Piperidine (B6355638) and its N-Alkenyl Derivatives
The journey to synthesize N-substituted piperidines, including N-alkenyl derivatives, began with classical chemical transformations that have been refined over decades. The primary methods have revolved around the formation of the piperidine ring itself and the subsequent functionalization of the nitrogen atom.
Historically, the most straightforward and widely practiced method for the synthesis of compounds like 1-(3-butenyl)piperidine is the N-alkylation of piperidine with a suitable alkenyl halide. researchgate.net This nucleophilic substitution reaction typically involves the treatment of piperidine with an electrophile such as 4-bromo-1-butene (B139220) or 4-chloro-1-butene. biosynth.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus preventing the formation of the piperidinium (B107235) salt and allowing the reaction to proceed to completion. researchgate.net
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical N-Alkylation | Piperidine, Alkenyl Halide (e.g., 4-bromo-1-butene), Base (e.g., K₂CO₃, Et₃N) | Organic Solvent (e.g., Acetonitrile, DMF) | Simple, readily available starting materials | Overalkylation can be an issue, requires stoichiometric base |
| Reductive Amination | Piperidine, But-3-enal, Reducing Agent (e.g., NaBH(OAc)₃) | Organic Solvent | Good for sensitive substrates, controlled alkylation | Requires the corresponding aldehyde which may not be readily available |
While effective, this classical approach is not without its drawbacks. A significant challenge is the potential for overalkylation , where the initially formed tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. researchgate.net This is particularly problematic when using highly reactive alkylating agents. To circumvent this, reaction conditions such as slow addition of the alkylating agent and using piperidine in excess are often employed. researchgate.net
Another established route is reductive amination , which involves the reaction of piperidine with an appropriate aldehyde, in this case, but-3-enal, to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method offers better control over the degree of alkylation compared to direct alkylation with halides. nih.gov
The formation of the piperidine ring itself has also seen a significant evolution. Early methods often relied on the reduction of pyridine (B92270) derivatives. nih.gov Over time, more sophisticated strategies involving intramolecular cyclization reactions have been developed, providing access to a wide range of substituted piperidines. nih.gov These methods, however, often require multi-step sequences to introduce the desired N-substituent.
Emerging Methodologies and Advanced Catalytic Systems
The quest for more efficient, selective, and sustainable synthetic methods has led to the development of advanced catalytic systems for the synthesis of N-alkenyl piperidines. These modern approaches often rely on transition metal catalysis to achieve transformations that are difficult or impossible with classical methods.
A prominent emerging strategy is the transition metal-catalyzed N-alkenylation . This involves the use of catalysts based on metals like palladium, rhodium, and iridium. nih.govmdma.chamanote.comfao.org Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the formation of C-N bonds between amines and alkenyl halides or triflates. amanote.com These methods offer high efficiency and functional group tolerance.
Iridium-catalyzed N-alkylation of amines with alcohols represents another significant advancement. dtu.dkresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of an alcohol to an aldehyde by the iridium catalyst, which then undergoes reductive amination with the amine. The catalyst then facilitates the reduction of the resulting imine using the hydrogen that was "borrowed" from the alcohol. This approach is highly atom-economical, with water being the only byproduct. For the synthesis of this compound, this would involve the use of but-3-en-1-ol as the alkylating agent.
| Methodology | Catalyst System | Substrates | Key Features |
| Palladium-Catalyzed N-Alkenylation | Pd catalyst (e.g., Pd/Fe₂O₃), Ligands | Piperidine, Alkenyl halides/triflates | High efficiency, broad substrate scope. mdma.chamanote.com |
| Iridium-Catalyzed N-Alkylation | Iridium complexes (e.g., [Cp*IrCl₂]₂) | Piperidine, Alkenyl alcohols | "Borrowing hydrogen" concept, atom-economical, water as byproduct. dtu.dkresearchgate.net |
| Rhodium-Catalyzed Hydroamination | Rhodium complexes, Ligands | Piperidine, Dienes (e.g., 1,3-butadiene) | Direct addition of N-H across a C=C bond, high atom economy. escholarship.org |
Hydroamination , the direct addition of an N-H bond across a carbon-carbon multiple bond, is another powerful catalytic method. escholarship.org Rhodium-catalyzed hydroamination of dienes like 1,3-butadiene (B125203) with piperidine could, in principle, provide a direct route to this compound. However, controlling the regioselectivity of such reactions to favor the desired 1,2-addition product over the 1,4-addition product can be a significant challenge. escholarship.org
Future Research Avenues and Challenges in Synthetic Organic Chemistry
While significant progress has been made, the synthesis of specifically functionalized piperidines like this compound continues to present challenges and inspire new research directions.
A major ongoing challenge is achieving high selectivity in catalytic reactions. For instance, in the hydroamination of dienes, developing catalysts that can precisely control the regioselectivity remains a key goal. Similarly, in borrowing hydrogen reactions, preventing side reactions such as isomerization of the alkenyl group is crucial for obtaining the desired product in high purity.
The development of more sustainable and environmentally benign synthetic methods is a paramount objective. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium, rhodium, and iridium. rsc.orgcas.cn Furthermore, reactions that can be performed in greener solvents or under solvent-free conditions are highly desirable.
Another important frontier is the expansion of the substrate scope of catalytic reactions. The ability to tolerate a wide range of functional groups is essential for the synthesis of complex molecules. Future research will likely focus on developing more robust and versatile catalytic systems that can be applied to a broader array of substrates, including those with sensitive functional groups.
The direct functionalization of C-H bonds is also a rapidly developing area that holds promise for the synthesis of complex piperidine derivatives. news-medical.net While not yet a standard method for N-alkenylation, the development of catalytic systems that can directly couple piperidine with unactivated alkenes via C-H activation would represent a major breakthrough in synthetic efficiency.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Butenyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous piperidine derivatives. For example, alkylation of piperidine with 3-butenyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) is a viable route . Optimization may involve varying temperature (40–80°C), solvent polarity, or catalyst use (e.g., phase-transfer catalysts). Evidence from spiro-piperidine syntheses suggests that acylation reactions can proceed in high yields (>90%) when using anhydrous conditions and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- FTIR : Look for N-H stretching (~3300 cm⁻¹) and C=C stretching (~1640 cm⁻¹) from the butenyl group .
- ¹³C NMR : The piperidine ring carbons appear at δ 45–60 ppm, while the butenyl carbons (C=C) resonate at δ 115–125 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 153 for C₉H₁₅N) and fragmentation patterns (e.g., loss of the butenyl group) confirm structural integrity .
Computational tools like DFT can predict vibrational modes and electronic transitions, aiding in spectral assignment .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may irritate mucous membranes .
- Storage : Keep in a cool, dry place away from oxidizers; seal containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the pharmacological activity data of this compound derivatives across different studies?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent dosing ranges (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO vs. saline) .
- Structural Confirmation : Verify compound purity via HPLC (>95%) and characterize stereochemistry (if applicable) using chiral columns or X-ray crystallography .
- Receptor Binding Assays : Compare binding affinities (e.g., IC₅₀ values) across multiple cell lines to identify off-target interactions .
Q. What computational methods are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity and stability in acidic/basic environments .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in water vs. DMSO) to predict aggregation or hydrolysis pathways .
- QSPR Models : Use quantitative structure-property relationships to correlate substituent effects (e.g., butenyl chain length) with bioavailability .
Q. How does the introduction of a 3-butenyl group influence the conformational dynamics and biological interactions of piperidine-based compounds?
- Methodological Answer :
- Conformational Analysis : The butenyl group introduces steric hindrance, favoring chair conformations in the piperidine ring. Use NOESY NMR to detect spatial proximity between the butenyl chain and ring protons .
- Biological Interactions : The unsaturated butenyl moiety may enhance lipophilicity (logP ~2.5), improving membrane permeability. Test via PAMPA assays for passive diffusion .
- Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 enzymes) using liver microsomes to assess potential for rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
